(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Description
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Biological Activity
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.
Chemical Structure and Properties
The compound features a unique structure that includes a cyclopropyl group and a piperidine moiety linked to a styrylsulfonyl group. Its molecular formula and structural characteristics contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . Various derivatives have been synthesized and tested against multiple cancer cell lines.
Key Findings:
- In Vitro Studies: Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.275 µM to 2.14 µM against different cancer types, demonstrating their potency compared to standard treatments like erlotinib (IC50 = 0.417 µM) .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 (Breast) | 1.21 ± 0.005 |
Other derivatives | HEPG2 (Liver), SW1116 (Colon) | 1.18 ± 0.14 |
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis: Many oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of key survival signals.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor growth and proliferation.
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has demonstrated inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE): Some derivatives have shown promising AChE inhibition activity, which is relevant for neurodegenerative diseases.
Inhibition Potency:
Research indicates that compounds similar to this compound exhibit IC50 values ranging from 0.63 µM to 2.39 µM against AChE .
Case Studies
Case Study: Anticancer Activity Evaluation
A study conducted on a series of oxadiazole derivatives revealed that the compound exhibited significant growth inhibition in various cancer cell lines:
- Methodology: The compounds were screened using MTT assays to determine their cytotoxicity.
Results:
The study found that the compound had a notable effect on reducing cell viability in MCF7 cells with an IC50 value significantly lower than the reference drug .
Properties
IUPAC Name |
2-cyclopropyl-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-25(23,13-10-14-4-2-1-3-5-14)21-11-8-16(9-12-21)18-20-19-17(24-18)15-6-7-15/h1-5,10,13,15-16H,6-9,11-12H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDHOQHQKZKULA-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.